N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula CHBrFNO and a molecular weight of 316.12 g/mol. This compound is characterized by the presence of a bromoacetyl group, a cyclohexyl ring, and a trifluoroacetamide moiety, making it a versatile intermediate in organic synthesis. It is utilized in various scientific research applications, including studies on enzyme inhibition and protein-ligand interactions, as well as in the development of pharmacological agents and agrochemicals.
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide is classified as an amide due to the presence of the amide functional group in its structure. It can be sourced from chemical suppliers specializing in synthetic organic compounds. The compound is cataloged under CAS number 1864064-87-8, which aids in its identification and procurement for research purposes .
The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide typically involves two main steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while ensuring consistent quality through precise control over reaction parameters.
The molecular structure of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide features several key components:
The InChI code for this compound is 1S/C10H13BrF3NO2/c11-6-7(16)9(4-2-1-3-5-9)15-8(17)10(12,13)14/h1-6H2
.
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide can participate in several chemical reactions:
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis .
The mechanism of action for N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoroacetamide moiety may enhance the compound’s binding affinity and selectivity for its targets, making it valuable in pharmacological studies.
Relevant data regarding these properties can be obtained through experimental characterization methods such as spectroscopy and chromatography .
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide has diverse applications across various fields:
This compound's unique structural features contribute to its utility in scientific research and industrial applications.
The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide (C₁₀H₁₃BrF₃NO₂; MW 316.12 g/mol) initiates with the formation of a bromoacetyl-cyclohexyl intermediate. This step involves the nucleophilic acyl substitution reaction between cyclohexylamine and 2-bromoacetyl chloride under Schotten-Baumann conditions. The reaction is typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran, with triethylamine serving as an acid scavenger to neutralize generated hydrogen chloride. Optimal conditions require maintaining temperatures between 25–50°C for 2–4 hours, achieving intermediate yields exceeding 85% [5].
Critical parameters influencing this stage include:
Table 1: Optimization Parameters for Intermediate Synthesis
Variable | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 25–50°C | <40°C: Slow reaction; >50°C: Dehalogenation |
Reaction Time | 2–4 hours | <2 hours: Incomplete conversion |
Triethylamine Equiv. | 1.05 | Lower equiv.: Acid trapping incomplete |
Solvent | Dichloromethane (DCM) | THF alternatives show 5–8% yield reduction |
The second synthetic stage involves the acylation of the N-(2-bromoacetyl)cyclohexyl intermediate with trifluoroacetic anhydride (TFAA). This step exploits TFAA’s high electrophilicity to activate the carbonyl group for nucleophilic attack by the amine moiety. The reaction proceeds under anhydrous conditions, typically at 0–25°C, to suppress racemization and minimize exothermic side reactions. Solvent selection is critical, with tetrahydrofuran preferred over dichloromethane due to its superior solvation of polar intermediates [5] [10].
Mechanistic insights reveal:
Table 2: Comparison of Trifluoroacetylation Reagents
Reagent | Reaction Rate (k obs/min⁻¹) | Isolated Yield (%) | Key Limitation |
---|---|---|---|
Trifluoroacetic anhydride | 0.42 | 89–92 | Moisture sensitivity |
Trifluoroacetyl chloride | 0.58 | 78–85 | HCl generation causes degradation |
Ethyl trifluoroacetate | 0.09 | 45–52 | Requires prolonged heating |
Product isolation involves quenching excess TFAA with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. Rotary evaporation provides the title compound as a crystalline solid, with purity >95% confirmed by HPLC. The trifluoroacetamide group significantly enhances the compound’s lipophilicity (logP ≈ 1.8), influencing downstream biological interactions [5].
Microwave irradiation dramatically accelerates both synthetic stages through dielectric heating mechanisms. Polar intermediates couple efficiently with microwave energy (2450 MHz), enabling rapid temperature ramping and reduced reaction times. Key advantages include:
Solvent dielectric properties govern microwave coupling efficiency:
Table 3: Microwave Performance of Common Solvents
Solvent | Dielectric Loss (εʺ) | Temperature Ramp (Δ°C/sec) | Suitability for Amidation |
---|---|---|---|
DMF | 13.98 | 12.4 | Excellent |
Acetonitrile | 2.325 | 4.1 | Good |
Dichloromethane | 0.099 | 0.8 | Poor (requires additives) |
Water | 9.64 | 6.3 | Fair (hydrolysis risk) |
Microwave protocols utilize closed vessels with pressure control (up to 20 bar), permitting superheating of low-boiling solvents. However, solvent decomposition at elevated temperatures necessitates caution: DMF degrades to carbon monoxide >150°C, while chlorinated solvents (e.g., dichloromethane) generate phosgene [4]. Optimal microwave power settings (300–600 W) and controlled cooling preserve product integrity, typically delivering 22% faster synthesis and 8–12% yield improvements versus conventional methods.
Industrial translation employs continuous flow reactors to overcome batch process limitations, particularly exotherm management and scalability. The synthesis is segmented into two interconnected flow units:
Table 4: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow | Improvement |
---|---|---|---|
Cycle Time | 6 hours | 13 minutes | 96% reduction |
Space-Time Yield | 0.8 kg·L⁻¹·day⁻¹ | 5.3 kg·L⁻¹·day⁻¹ | 563% increase |
Impurity Profile | 4–6% (hydrolysis byproducts) | <0.9% | 82% reduction |
Annual Output | 300 kg (50 L reactor) | 1,900 kg | 533% scaling advantage |
Process intensification strategies include:
Economic analyses reveal flow processing reduces raw material consumption by 18% and waste generation by 40% compared to batch methods, primarily through precise stoichiometric control and eliminated workup steps. The trifluoroacetamide motif’s stability under flow conditions enables production rates exceeding 20 kg/day from bench-scale systems, positioning this methodology for active pharmaceutical ingredient manufacturing [5] .